molecular formula C26H30ClFN4O2 B11071829 1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11071829
M. Wt: 485.0 g/mol
InChI Key: HQQSJRBMHSPIMK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, substituted with a 4-chlorobenzyl group and a piperazinyl-piperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and subsequent substitution reactions to introduce the chlorobenzyl and piperazinyl-piperidinyl groups. Common reagents used in these reactions include chlorobenzyl chloride, fluorophenylpiperazine, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and piperazinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorobenzyl or piperazinyl positions.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but lacks the pyrrolidine-2,5-dione core.

    (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Contains a piperazinyl moiety but differs in the core structure and substitution pattern.

Uniqueness

1-(4-Chlorobenzyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with specific chlorobenzyl and piperazinyl-piperidinyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H30ClFN4O2

Molecular Weight

485.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H30ClFN4O2/c27-20-3-1-19(2-4-20)18-32-25(33)17-24(26(32)34)31-11-9-23(10-12-31)30-15-13-29(14-16-30)22-7-5-21(28)6-8-22/h1-8,23-24H,9-18H2

InChI Key

HQQSJRBMHSPIMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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